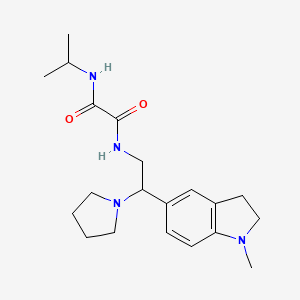

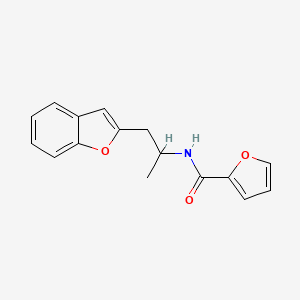

N-(1-(benzofuran-2-yl)propan-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(benzofuran-2-yl)propan-2-yl)furan-2-carboxamide” is a compound that contains a benzofuran moiety . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Synthesis Analysis

The synthesis of benzofuran derivatives has attracted much attention from synthetic organic chemists . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .Scientific Research Applications

Benzofuran Derivatives in Medicinal Chemistry

Benzofuran compounds, including N-(1-(benzofuran-2-yl)propan-2-yl)furan-2-carboxamide, are recognized for their strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds have thus attracted considerable attention for potential pharmaceutical applications, serving as natural drug lead compounds. Notably, benzofuran derivatives have been developed as novel scaffold compounds for anticancer agents, demonstrating the vast potential of these compounds in drug discovery and therapeutic applications (Miao et al., 2019).

Pharmacological Potential of Benzofuran Compounds

Benzofuran compounds, due to their versatile biological activity, have been the focus of numerous studies aimed at exploring their potential as pharmacological agents. For instance, specific benzofuran derivatives possess unique anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. These compounds are present in a significant number of bioactive natural and synthetic compounds, highlighting their importance in pharmaceuticals, agriculture, and polymers. The pharmacological potential of benzofuran derivatives underscores their value as pronounced inhibitors against various diseases, viruses, fungi, microbes, and enzymes, indicating the broad therapeutic applications of these compounds (Dawood, 2019).

Emerging Applications in Antimicrobial Therapy

The antimicrobial potential of benzofuran derivatives has been increasingly recognized, with these compounds showing suitability for various therapeutic applications. The structural features of benzofuran and its derivatives, coupled with their wide array of biological activities, have made them a privileged structure in the field of drug discovery, particularly in the search for efficient antimicrobial candidates. Some benzofuran derivatives, including psoralen, 8-methoxypsoralen, and angelicin, have already been used in treating skin diseases such as cancer or psoriasis. The ongoing research and development efforts surrounding benzofuran-based compounds for antimicrobial applications further highlight the compound's significance in addressing microbial diseases and the potential for novel drug development (Hiremathad et al., 2015).

Future Directions

There is an urgent need to develop new therapeutic agents . Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . To pave the way for future research, there is a need to collect the latest information in this promising area .

properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(17-16(18)15-7-4-8-19-15)9-13-10-12-5-2-3-6-14(12)20-13/h2-8,10-11H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRNUJGCWSGRQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-sulfonamide](/img/structure/B2702417.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2702421.png)

![2-(1H-pyrrol-1-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2702429.png)

![1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2702431.png)

![2-Chloro-1-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2702434.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2702437.png)